molecular formula C13H16N2O4 B5842710 ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate

ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate

Cat. No.: B5842710
M. Wt: 264.28 g/mol
InChI Key: ZOFHVINNQRNSBB-CMDGGOBGSA-N
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Description

Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate is an organic compound with a complex structure that includes both nitro and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a condensation reaction with dimethylamine and an appropriate aldehyde to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, acids, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-6-10(8-9-14(2)3)12(11)15(17)18/h5-9H,4H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFHVINNQRNSBB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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